molecular formula C12H16ClN B8758015 4-(4-Chlorophenyl)-4-methylpiperidine

4-(4-Chlorophenyl)-4-methylpiperidine

Cat. No.: B8758015
M. Wt: 209.71 g/mol
InChI Key: WROWOTAYCAHVMR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-methylpiperidine (CAS: 39512-49-7; molecular formula: C₁₂H₁₆ClN) is a piperidine derivative featuring a 4-chlorophenyl group and a methyl group at the 4-position of the piperidine ring. Its structure is characterized by a chair conformation of the piperidine ring, with the methyl group contributing to steric hindrance and enhanced lipophilicity . This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of antipsychotics and antimicrobial agents . Its synthesis involves alkylation or substitution reactions to introduce the 4-chlorophenyl and methyl groups onto the piperidine backbone .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-methylpiperidine

InChI

InChI=1S/C12H16ClN/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10/h2-5,14H,6-9H2,1H3

InChI Key

WROWOTAYCAHVMR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-(4-Chlorophenyl)-4-hydroxypiperidine

  • Structural Difference : The hydroxyl (-OH) group replaces the methyl (-CH₃) group at the 4-position.
  • However, it reduces lipophilicity, impacting membrane permeability .
  • Pharmacological Relevance : Used in antihistamines (e.g., cetirizine derivatives) and antifungal agents. The hydroxyl group enables metabolic conjugation, enhancing excretion but reducing metabolic stability relative to the methyl analog .
  • Safety : Safety data sheets indicate acute toxicity risks (e.g., respiratory irritation), necessitating careful handling .

4-(4-Fluorophenyl)-4-methylpiperidine

  • Structural Difference : Fluorine replaces chlorine on the phenyl ring.
  • Applications : Fluorinated analogs are common in CNS drugs due to improved blood-brain barrier penetration .

4-(4-Chlorophenyl)piperidine

  • Structural Difference : Lacks the 4-methyl group.
  • The absence of the methyl group shortens metabolic half-life due to faster oxidation .
  • Synthetic Utility : Serves as a precursor for further functionalization, such as introducing boronate esters for Suzuki coupling reactions .

N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide

  • Structural Difference : A carboxamide group is appended to the piperidine nitrogen.
  • Hydrogen Bonding : The carboxamide enables N–H⋯O hydrogen bonding, stabilizing crystal structures and enhancing interactions with biological targets like kinases or proteases .
  • Antifungal Activity: Similar compounds with carboxamide linkages exhibit activity against C.

4-(4-Chlorophenyl)-4-fluoropiperidine

  • Structural Difference : Fluorine replaces the methyl group at the 4-position.
  • Metabolic Stability : Fluorine’s small size and electronegativity improve metabolic stability compared to methyl, reducing susceptibility to cytochrome P450 oxidation .

Comparative Data Table

Compound Key Substituents LogP (Predicted) Biological Activity Key Applications
4-(4-Chlorophenyl)-4-methylpiperidine 4-CH₃, 4-ClPh 3.2 Intermediate for antipsychotics Pharmaceutical synthesis
4-(4-Chlorophenyl)-4-hydroxypiperidine 4-OH, 4-ClPh 1.8 Antihistamine, antifungal Cetirizine derivatives
4-(4-Fluorophenyl)-4-methylpiperidine 4-CH₃, 4-FPh 3.0 CNS drug intermediate Fluorinated pharmaceuticals
4-(4-Chlorophenyl)piperidine 4-ClPh (no methyl) 2.5 Precursor for boronate esters Cross-coupling reactions
N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide 4-CH₃, 4-ClPh, carboxamide 2.9 Antifungal, kinase inhibition Antimicrobial agents

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